

# Crystalline structure and polymorphism of sulfaguanidine

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## Compound of Interest

Compound Name: Sulfaguanidine

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## Introduction to Sulfaguanidine's Solid-State Diversity

**Sulfaguanidine** (SGD) is known to exist in multiple solid forms, a phenomenon known as polymorphism. These different crystalline arrangements, or polymorphs, possess the same chemical composition but exhibit distinct physicochemical properties, including melting point, solubility, and stability.<sup>[1][2]</sup> The solid-state forms of **sulfaguanidine** can be broadly categorized into anhydrites, hydrates (containing water molecules within the crystal lattice), and solvates (containing solvent molecules other than water).<sup>[1][3]</sup>

A comprehensive re-examination of **sulfaguanidine**'s solid-state behavior has confirmed the existence of five anhydrous forms (AH-I to AH-V), two monohydrate polymorphs (Hy1-I and Hy1-II), and nine solvates with various organic solvents.<sup>[1][3][4]</sup> This rich polymorphic landscape underscores the importance of rigorous solid-state characterization during pharmaceutical development.

## Quantitative Data on Sulfaguanidine Polymorphs and Hydrates

The following tables summarize the key quantitative data for the known anhydrous and hydrated forms of **sulfaguanidine**. This data is essential for identifying and differentiating between the various solid forms.

Table 1: Physicochemical Properties of **Sulfaguanidine** Anhydrous Polymorphs

Property	Form AH-I	Form AH-II	Form AH-V
Thermodynamic Stability	Stable at high temperatures	Thermodynamically stable at room and low temperatures	A recently discovered anhydrate polymorph
Melting Point (°C)	190-193	Not explicitly stated, but AH-II is the low-temperature form	Not explicitly stated
Kinetic Stability at RT	Remarkably stable	Stable	Not explicitly stated
Hydration Stability	More stable in terms of hydration	Less stable than AH-I	Not explicitly stated

Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Crystallographic Data for **Sulfaguanidine** Monohydrate (Hy1-I)

Parameter	Value
Crystal System	Monoclinic
Space Group	P 1 21 1
a (Å)	5.6095
b (Å)	7.3299
c (Å)	12.491
$\alpha$ (°)	90
$\beta$ (°)	93.297
$\gamma$ (°)	90
Z	2

Data obtained from the Crystallography Open Database (COD).[\[7\]](#)

Table 3: Solubility of **Sulfaguanidine**

Solvent	Temperature (°C)	Solubility ( g/1000 mL)
Water	25	~1
Water	100	~100
Ethanol	Room Temperature	Slightly soluble
Acetone	Room Temperature	Slightly soluble
Dilute Hydrochloric Acid	Room Temperature	Easily soluble
1 M HCl	-	50 mg/mL
DMSO	-	≥9.6 mg/mL

Data compiled from multiple sources.[\[5\]](#)[\[8\]](#)[\[9\]](#)

## Experimental Protocols for Preparation and Characterization

The generation and characterization of **sulfaguanidine**'s various solid forms require specific experimental protocols. The following sections detail the methodologies cited in the literature.

### Preparation of Polymorphs, Hydrates, and Solvates

A variety of techniques are employed to obtain the different solid-state forms of **sulfaguanidine**.[\[1\]](#)[\[3\]](#)

- Slurry Experiments and Liquid-Assisted Grinding: These are effective methods for discovering solvates. The process involves suspending **sulfaguanidine** in a solvent and cycling the temperature, typically between 10 to 30 °C.[\[1\]](#)[\[3\]](#)
- Cooling Crystallization: This technique is used to obtain specific forms, such as the monohydrate Hy1-I, from solvents like water, alcohols, 1,4-dioxane, and acetonitrile.[\[1\]](#) Due to **sulfaguanidine**'s low solubility in many solvents, the selection of appropriate solvents is crucial.[\[1\]](#)[\[3\]](#)

- Solvent Evaporation: Saturated solutions of a starting form (e.g., AH-I) are prepared at room temperature in various solvents. The solvent is then allowed to evaporate slowly to induce crystallization.[1]
- Recrystallization from the Melt: The molten form of **sulfaguanidine** (starting from AH-I) is placed on a hot bench at controlled temperatures (e.g., 70 to 130 °C) to induce recrystallization into different polymorphic forms.[1]
- Controlled Desolvation: This is a key method for obtaining anhydrous polymorphs. It involves the careful removal of solvent molecules from solvates or hydrates under controlled conditions of temperature and relative humidity (RH). For example, desolvation studies have been conducted at 25 °C/0% RH, 25 °C/50% RH, 25 °C/100% RH, 40 °C/75% RH, and 60 °C/12% RH.[1][3] This process has been successfully used to form AH-I, AH-II, and AH-V.[1][4]

## Characterization Techniques

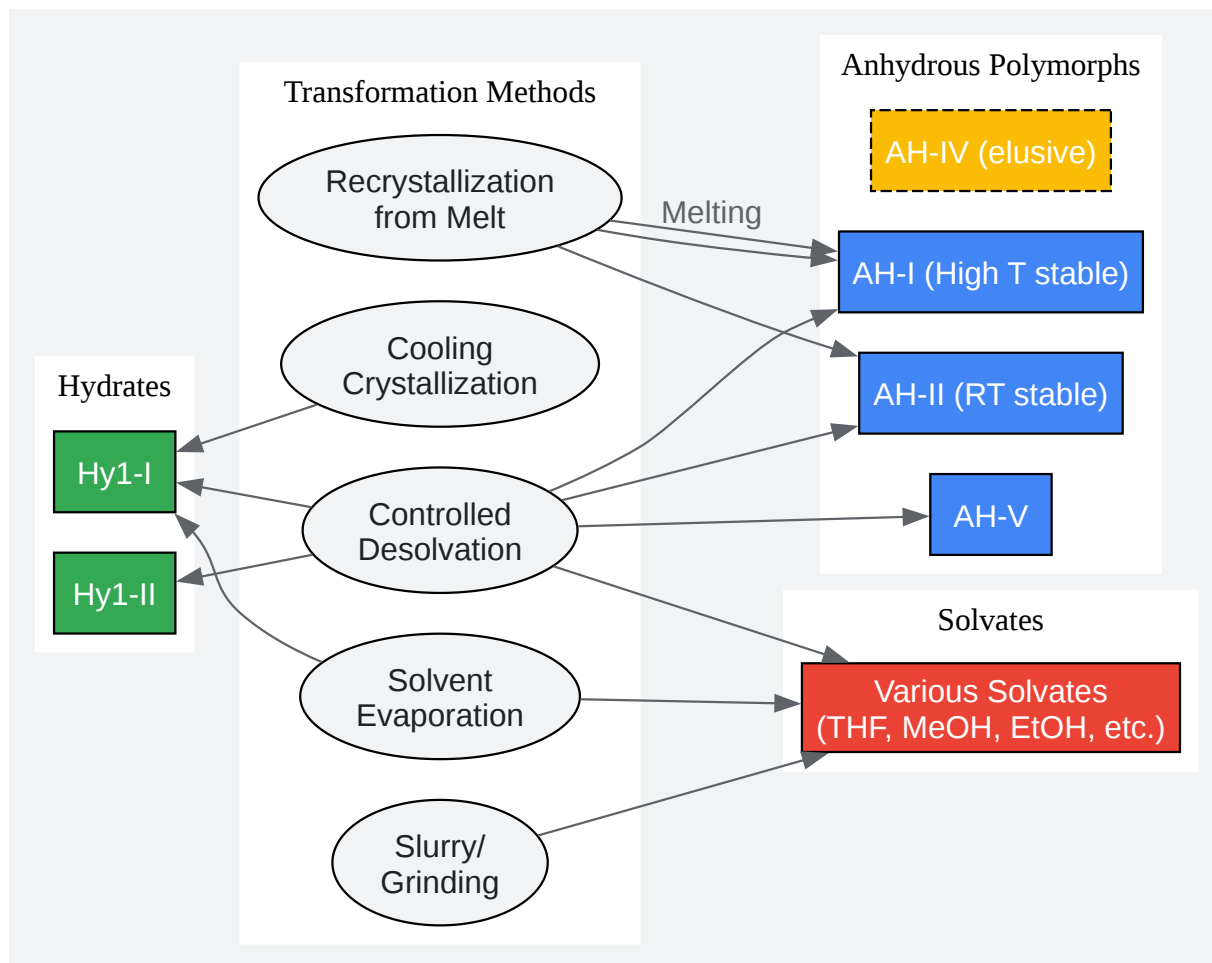
A comprehensive characterization of the different solid forms of **sulfaguanidine** is achieved through a combination of analytical techniques.[1][3]

- Powder X-ray Diffraction (PXRD): This is a primary technique for identifying and distinguishing between different crystalline forms based on their unique diffraction patterns. The crystal structures of several new forms of **sulfaguanidine** have been solved using PXRD data.[1][3]
- Differential Scanning Calorimetry (DSC): DSC is used to investigate the thermal properties of the solid forms, such as melting points and phase transitions. It has been instrumental in determining the thermodynamic stability relationships between the anhydrous polymorphs.[1][2][3]
- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of solvent or water in hydrates and solvates and to study desolvation processes.[1][3]
- Hot-Stage Microscopy (HSM): HSM allows for the visual observation of thermal events, such as melting, recrystallization, and phase transitions, as the sample is heated under a microscope.[1][3]

- Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the vibrational modes of the molecules in the crystal lattice. Differences in the FT-IR spectra can be used to differentiate between polymorphs, which may exhibit different hydrogen bonding patterns.[\[1\]](#)[\[3\]](#)
- Gravimetric Moisture (De)sorption Analysis: This technique measures the extent and rate of water uptake and loss by a solid as a function of relative humidity, providing insights into the hygroscopic nature and hydration/dehydration behavior of the different forms.[\[1\]](#)[\[3\]](#)

## Visualization of Solid-State Interconversion

The following diagram illustrates the relationships between the different solid-state forms of **sulfaguanidine** and the experimental pathways for their interconversion.



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Caption: Interconversion pathways of **sulfaguanidine** solid-state forms.

## Conclusion

The solid-state landscape of **sulfaguanidine** is remarkably complex, featuring multiple anhydrous polymorphs, hydrates, and a wide array of solvates. A thorough understanding and control of these forms are paramount in the development of **sulfaguanidine**-based pharmaceutical products. The application of a comprehensive suite of analytical techniques, coupled with various crystallization and transformation methods, is essential for identifying the desired solid form with optimal properties and ensuring its stability throughout the drug

product's lifecycle. The continued investigation into the nuanced relationships between **sulfaguanidine**'s solid forms will undoubtedly contribute to the development of more robust and efficacious drug formulations.

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